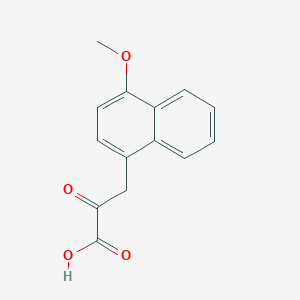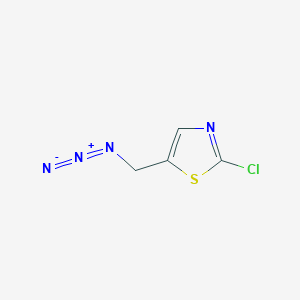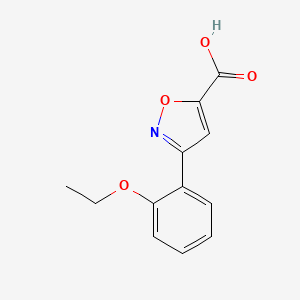
3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid is an organic compound with the molecular formula C14H12O3 It is known for its unique structure, which includes a methoxy group attached to a naphthalene ring and an oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid typically involves the reaction of 4-methoxy-1-naphthol with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 4-methoxy-1-naphthol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the oxopropanoic acid moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Naphthyl)-2-oxopropanoic Acid
- 3-(4-Methyl-1-naphthyl)-2-oxopropanoic Acid
- 3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid
Comparison
3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance its solubility and alter its interaction with biological targets, making it a compound of particular interest in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C14H12O4 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
3-(4-methoxynaphthalen-1-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C14H12O4/c1-18-13-7-6-9(8-12(15)14(16)17)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3,(H,16,17) |
Clé InChI |
AAVJSPABBKCYBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)








![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)




